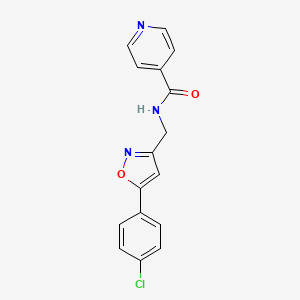

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-13-3-1-11(2-4-13)15-9-14(20-22-15)10-19-16(21)12-5-7-18-8-6-12/h1-9H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNDNSPEWABGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes . This reaction can be carried out under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another method involves the oxidation (dehydrogenation) of isoxazolines, which are formed via the 1,3-dipolar cycloaddition of nitrile oxides to alkenes .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions, such as Cu(I) or Ru(II)-catalyzed (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation), there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of isoxazole derivatives include hydroximinoyl halides, dipolarophiles, and various oxidizing and reducing agents . Reaction conditions can vary widely depending on the desired transformation, but mild basic conditions and ambient temperatures are often employed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazole derivatives .

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide can be compared with other similar isoxazole derivatives, such as:

5-(4-chlorophenyl)isoxazol-3-amine: Another isoxazole derivative with similar biological activities.

2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Isoxazole derivatives with antifungal activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound belonging to the isoxazole family, recognized for its potential therapeutic applications across various biological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a unique structural configuration that combines an isoxazole ring with an isonicotinamide moiety. This specific arrangement contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Isoxazole derivatives are known to modulate various signaling pathways, which can lead to significant biological effects such as:

- Antimicrobial Activity : The compound exhibits inhibition against a range of bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating specific pathways associated with cell death and inhibiting tumor growth.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

These results suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal fibroblast cells, indicating its potential for therapeutic use in oncology .

Case Studies

A notable case study involved the administration of this compound in animal models to assess its efficacy in reducing tumor size. The study demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar isoxazole derivatives:

| Compound | Biological Activity |

|---|---|

| 5-(4-chlorophenyl)isoxazol-3-amine | Moderate anticancer activity |

| N-(2-fluorophenyl)isoxazol-3-methylisocotinamide | Antimicrobial and anticancer effects |

| 2-(5-methylisoxazol-4-yl)-5-arylamino derivatives | Antifungal properties |

The distinct substitution pattern and presence of the isonicotinamide moiety in this compound contribute to its unique biological profile compared to these other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.